molecular formula C14H18N2O3 B5820889 1-[(4-nitrophenyl)acetyl]azepane

1-[(4-nitrophenyl)acetyl]azepane

Cat. No. B5820889
M. Wt: 262.30 g/mol
InChI Key: CZXSDSOXCTZOMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-nitrophenyl)acetyl]azepane, also known as ANPA, is a chemical compound used in scientific research for its unique properties. ANPA belongs to the class of azepanes, which are cyclic amines with seven-membered rings. ANPA has a nitrophenyl group attached to the acyl group, making it a useful tool for studying enzyme activity and inhibition.

Mechanism of Action

1-[(4-nitrophenyl)acetyl]azepane works by binding to the active site of serine proteases, preventing substrate binding and inhibiting enzyme activity. The nitrophenyl group of 1-[(4-nitrophenyl)acetyl]azepane interacts with the serine residue of the enzyme, forming a covalent bond and irreversibly inhibiting the enzyme.
Biochemical and Physiological Effects:
1-[(4-nitrophenyl)acetyl]azepane has been shown to inhibit the activity of several serine proteases, including thrombin, trypsin, and chymotrypsin. Inhibition of these enzymes can have a variety of biochemical and physiological effects, depending on the specific enzyme and its function. For example, inhibition of thrombin can prevent blood clotting, while inhibition of trypsin and chymotrypsin can affect digestion and protein metabolism.

Advantages and Limitations for Lab Experiments

1-[(4-nitrophenyl)acetyl]azepane is a useful tool for studying enzyme activity and inhibition, particularly for enzymes with a serine residue in their active site. It is a potent inhibitor and can be used at low concentrations. However, 1-[(4-nitrophenyl)acetyl]azepane is not specific to serine proteases and can also inhibit other enzymes. Additionally, 1-[(4-nitrophenyl)acetyl]azepane is not cell-permeable and cannot be used to study intracellular enzymes.

Future Directions

There are several potential future directions for research involving 1-[(4-nitrophenyl)acetyl]azepane. One area of interest is the development of more specific inhibitors that target only serine proteases of interest. Another area of interest is the use of 1-[(4-nitrophenyl)acetyl]azepane in drug discovery, as it can be used to screen for potential inhibitors of serine proteases involved in disease processes. Additionally, 1-[(4-nitrophenyl)acetyl]azepane could be used in combination with other inhibitors to target multiple enzymes and pathways.

Synthesis Methods

The synthesis of 1-[(4-nitrophenyl)acetyl]azepane involves several steps, starting with the reaction of 4-nitrobenzoyl chloride with 1,6-diaminohexane to form a benzamide intermediate. This intermediate is then reacted with acetic anhydride to form 1-[(4-nitrophenyl)acetyl]azepane. The final product is purified using column chromatography.

Scientific Research Applications

1-[(4-nitrophenyl)acetyl]azepane is used in scientific research as a tool to study enzyme activity and inhibition. It is particularly useful for studying enzymes that have a serine residue in their active site, as 1-[(4-nitrophenyl)acetyl]azepane is a serine protease inhibitor. 1-[(4-nitrophenyl)acetyl]azepane has been used to study enzymes involved in blood clotting, tumor growth, and viral replication.

properties

IUPAC Name

1-(azepan-1-yl)-2-(4-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-14(15-9-3-1-2-4-10-15)11-12-5-7-13(8-6-12)16(18)19/h5-8H,1-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXSDSOXCTZOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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